BVdUMP

Description

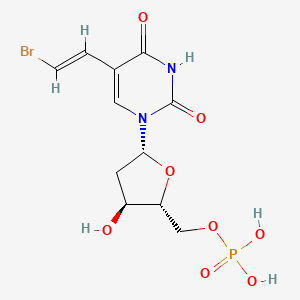

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN2O8P/c12-2-1-6-4-14(11(17)13-10(6)16)9-3-7(15)8(22-9)5-21-23(18,19)20/h1-2,4,7-9,15H,3,5H2,(H,13,16,17)(H2,18,19,20)/b2-1+/t7-,8+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKWCVKAHHUJPQO-PIXDULNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CBr)COP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/Br)COP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN2O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80860-82-8, 83378-41-0 | |

| Record name | Brivudine monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080860828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2-Bromovinyl)-2'-deoxyuridylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083378410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brivudine monophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04438 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BRIVUDINE MONOPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7N0Y11U8K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Brivudine Monophosphate Action

Subsequent Phosphorylation Pathways of Brivudine (B1684500) Monophosphate

Following its initial formation, brivudine monophosphate undergoes two additional phosphorylation steps to become the pharmacologically active metabolite. This sequential conversion is mediated by both viral and cellular enzymes.

The conversion of brivudine monophosphate (BVDU-MP) to brivudine diphosphate (B83284) (BVDU-DP) is a key step in the activation cascade. researchgate.net For VZV and HSV-1, the viral thymidine (B127349) kinase itself possesses the thymidylate kinase activity necessary to catalyze this second phosphorylation. nih.govresearchgate.netresearchgate.net This allows for a streamlined and efficient conversion to BVDU-DP within cells infected by these viruses. researchgate.net In the case of HSV-2, where the viral TK is less effective, the phosphorylation of BVDU-MP to BVDU-DP relies on cellular thymidylate kinases, which must take over after the initial monophosphorylation. nih.govresearchgate.net

The final and crucial step in the activation pathway is the conversion of brivudine diphosphate to its 5'-triphosphate metabolite, brivudine 5'-triphosphate (BVdU-TP). wikipedia.orgncats.ioresearchgate.net This triphosphate analogue is the ultimate active form of the drug. nih.govpatsnap.commdpi.com BVdU-TP functions as a competitive inhibitor of viral DNA polymerase and can be incorporated into the growing viral DNA chain, leading to the termination of DNA replication and thus inhibiting viral proliferation. wikipedia.orgnewdrugapprovals.orgacs.org

The final phosphorylation step, converting BVDU-DP to the active BVdU-TP, is carried out by ubiquitous cellular enzymes. researchgate.netmdpi.com Specifically, research indicates that cellular nucleoside diphosphate kinases (NDPK) are responsible for this conversion. wikipedia.orgncats.ioresearchgate.netmdpi.com These enzymes catalyze the transfer of a phosphate (B84403) group from other nucleoside triphosphates (like ATP) to BVDU-DP, completing the bioactivation of brivudine. researchgate.netmdpi.com

Formation of the Active Triphosphate Metabolite: Brivudine 5'-Triphosphate (BVdU-TP)

Interference with Viral DNA Synthesis at the Molecular Level

The core of brivudine's antiviral activity lies in its ability to disrupt the synthesis of viral DNA. This interference occurs at the molecular level through two primary mechanisms involving its active triphosphate form, BVdU-TP.

Competitive Inhibition of Viral DNA Polymerases by BVdU-TP

BVdU-TP acts as a competitive inhibitor of viral DNA polymerases, effectively competing with the natural substrate, deoxythymidine triphosphate (dTTP), for the active site of the enzyme. patsnap.comnih.gov This competitive inhibition is a key aspect of its mechanism, slowing down the process of viral DNA replication. patsnap.comscbt.com

Research has demonstrated that BVdU-TP is a significantly more potent inhibitor of herpes simplex virus type 1 (HSV-1) DNA polymerase compared to cellular DNA polymerases α and β. nih.gov For instance, a low concentration of 1 µM BVdU-TP can inhibit the utilization of dTTP by HSV-1 DNA polymerase by 50%, while having a minimal effect on the cellular polymerases. nih.gov This preferential inhibition of the viral enzyme is a cornerstone of brivudine's selective antiviral activity. nih.gov

Kinetic studies have further elucidated the competitive nature of this inhibition. The inhibition constant (Ki) for BVdU-TP with HSV-1 DNA polymerase is lower than the Michaelis constant (Km) for the natural substrate dTTP, indicating a high affinity of the inhibitor for the viral enzyme. nih.gov This strong binding affinity allows BVdU-TP to effectively outcompete dTTP, thereby hindering the polymerase's function. The inhibitory effect is observed even after DNA synthesis has initiated, demonstrating its robust action throughout the replication process. nih.gov

Table 1: Comparative Inhibition of Viral and Cellular DNA Polymerases by BVdU-TP

| Enzyme | Natural Substrate | Inhibitor | Km (µM) | Ki (µM) | % Inhibition at 1 µM BVdU-TP |

|---|---|---|---|---|---|

| HSV-1 DNA Polymerase | dTTP | BVdU-TP | 0.66 | 0.25 | 50% |

| Cellular DNA Polymerase α | dTTP | BVdU-TP | - | - | 9% |

| Cellular DNA Polymerase β | dTTP | BVdU-TP | - | - | 3% |

Data sourced from kinetic analyses of DNA polymerase activity. nih.gov

Mechanisms of BVdU-TP Incorporation into Viral DNA and Resultant Chain Termination

Beyond competitive inhibition, BVdU-TP also serves as an alternative substrate for the viral DNA polymerase. patsnap.comnih.govresearchgate.net The polymerase can incorporate BVdU-TP into the growing viral DNA chain. patsnap.comwikipedia.orgportico.org However, this incorporation is a critical misstep in the replication process.

Once integrated into the viral DNA, brivudine acts as a chain terminator. patsnap.comwalshmedicalmedia.compatsnap.com The structure of brivudine, specifically the (E)-5-(2-bromovinyl) substituent, is crucial for its activity. nih.gov While some sources suggest that the lack of necessary components for further elongation causes immediate termination, others indicate that viral DNA elongation may proceed for one additional nucleotide before halting. patsnap.comoup.com This effective termination of the DNA strand prevents the completion of the viral genome, thereby blocking the production of new, infectious virus particles. patsnap.comresearchgate.net

Investigating Selective Action towards Viral Versus Host Cellular Processes

The selective action of brivudine is a critical feature, minimizing its impact on host cells while potently inhibiting viral replication. wikipedia.orgportico.org This selectivity is primarily achieved through its specific activation by viral enzymes.

The initial and rate-limiting step in the activation of brivudine is its phosphorylation to brivudine monophosphate (BVdU-MP). researchgate.net This conversion is efficiently catalyzed by the thymidine kinase (TK) encoded by certain herpesviruses, such as Varicella-Zoster Virus (VZV) and Herpes Simplex Virus type 1 (HSV-1). researchgate.netnih.govnih.gov In contrast, human cellular TK does not effectively phosphorylate brivudine. wikipedia.orgportico.org This means that the active, inhibitory form of the drug is predominantly generated in cells that are already infected with the virus.

Furthermore, the active metabolite, BVdU-TP, demonstrates a much higher affinity for viral DNA polymerase than for host cellular DNA polymerases. portico.orgnih.gov Studies have shown that the concentrations of BVdU-TP required to inhibit cellular DNA polymerases α, β, and γ are significantly higher than those needed to inhibit viral DNA polymerases. portico.orgnih.gov This dual-level selectivity—preferential activation in infected cells and preferential inhibition of the viral polymerase—ensures that brivudine's cytotoxic effects are targeted specifically at virus-infected cells, sparing uninfected host cells. patsnap.comportico.org

Enzymatic Interactions and Metabolic Pathways Research of Brivudine Monophosphate

Biochemical Characterization of Interactions with Viral Kinases

The selective action of brivudine (B1684500) against specific herpesviruses is primarily due to its initial phosphorylation by virus-encoded kinases. nih.gov This activation is a rate-limiting step and a key determinant of the drug's antiviral potency. ustc.edu.cn

The phosphorylation of brivudine monophosphate to its diphosphate (B83284) form is a crucial step in its activation pathway. While herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV) thymidine (B127349) kinases (TK) can directly phosphorylate brivudine to its diphosphate form, other viral kinases, like thymidylate kinases (TMPK), are responsible for phosphorylating the monophosphate intermediate. nih.govresearchgate.netnih.gov

Research on poxviruses, such as vaccinia virus (VV), has provided significant insights. Vaccinia virus thymidylate kinase (VV-TMPK) exhibits a broad substrate spectrum and can efficiently phosphorylate bulky nucleotides like brivudine monophosphate. mdpi.comrcsb.org This is in contrast to many other kinases that show stricter substrate specificity.

Structural studies have revealed the basis for this broad specificity. The crystal structure of VV-TMPK shows a different homodimeric arrangement compared to the human enzyme. rcsb.org This unique orthogonal dimer orientation creates a channel that connects the dimer interface to the substrate's base-binding pocket, allowing the enzyme to accommodate larger substrates such as brivudine monophosphate. rcsb.org The binding of brivudine monophosphate has been shown to stabilize the enzyme. rcsb.org

Kinetic studies of the related vaccinia virus thymidine kinase (VVTK) with its natural substrate, 2'-deoxythymidine, determined a Kₘ value of 25 µM and a k꜀ₐₜ of 0.2 s⁻¹. nih.gov While direct kinetic data for brivudine monophosphate with VV-TMPK is not detailed in the provided sources, the structural evidence strongly supports its role as an efficient substrate.

| Enzyme | Substrate | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | Source |

| Vaccinia Virus Thymidine Kinase (VVTK) | 2'-deoxythymidine | 25 | 0.2 | nih.gov |

This table presents kinetic parameters for VVTK with its natural substrate for comparative context.

Viral nucleoside monophosphate kinases display varied substrate specificity, which influences the activation of nucleoside analogs like brivudine. The thymidylate kinase from Vaccinia virus is noted for its wide substrate range, effectively phosphorylating not only thymidine monophosphate (TMP) but also dGMP and brivudine monophosphate. mdpi.com

In the context of herpesviruses, the viral thymidine kinase itself possesses thymidylate kinase activity. The TK encoded by HSV-1 and VZV can readily convert brivudine monophosphate (BVDU-MP) to brivudine diphosphate (BVDU-DP). nih.govresearchgate.netnih.gov In contrast, the HSV-2 TK is less efficient, primarily producing the monophosphate, which then requires cellular enzymes for further phosphorylation. nih.govresearchgate.net Studies on drug-resistant HSV-1 variants have shown that enzymes with altered phosphate (B84403) acceptor specificity may not detectably phosphorylate brivudine monophosphate at all, correlating with the virus's resistance to the drug. nih.gov This highlights that the efficiency of the second phosphorylation step is critical for the antiviral activity of brivudine. nih.gov

Kinetic and Structural Studies of Brivudine Monophosphate Phosphorylation by Viral Thymidylate Kinases (e.g., Vaccinia Virus Thymidylate Kinase)

Exploration of Interactions with Host Cellular Enzymes

Following the initial viral kinase-mediated phosphorylation, brivudine monophosphate enters host cellular metabolic pathways for final activation. Concurrently, the parent compound, brivudine, is also subject to degradation by host enzymes, leading to significant drug-drug interactions.

The conversion of brivudine diphosphate (BVDU-DP) to the pharmacologically active brivudine triphosphate (BVDU-TP) is performed by host cellular enzymes. researchgate.netnih.gov Specifically, the ubiquitous cellular nucleoside 5'-diphosphate (NDP) kinases (NDPK) are responsible for this final phosphorylation step. researchgate.netnih.gov This process is not unique to brivudine; other nucleoside analogs like acyclovir (B1169) also rely on cellular kinases for the second and third phosphorylation steps after initial activation by viral TK. asm.orgmdpi.com The resulting BVDU-TP then acts as an inhibitor and alternative substrate for the viral DNA polymerase, halting viral replication. nih.govresearchgate.netnih.gov

Brivudine undergoes significant first-pass metabolism in the liver. wikipedia.orgdrugapprovalsint.com The enzyme responsible for its degradation is thymidine phosphorylase (TPase). researchgate.netnih.govwikipedia.orgdrugapprovalsint.com This enzyme cleaves the glycosidic bond of the brivudine molecule, splitting off the deoxyribose sugar component. drugapprovalsint.comtandfonline.com This catabolic process results in the formation of the free base metabolite, (E)-5-(2-bromovinyl)uracil, commonly known as bromovinyluracil (BVU). wikipedia.orgdrugapprovalsint.comtandfonline.com BVU itself possesses no antiviral activity and is the primary metabolite of brivudine detected in blood plasma. researchgate.netwikipedia.orgdrugapprovalsint.com This degradation pathway is a key factor in the bioavailability of brivudine and is a critical consideration in its clinical use due to the downstream effects of its metabolite, BVU. wikipedia.orgnih.gov

The metabolite bromovinyluracil (BVU) is a potent, mechanism-based inhibitor of the host enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD). nih.govwikipedia.orgdrugapprovalsint.com DPD is the rate-limiting enzyme in the catabolism of pyrimidines, including the anticancer drug 5-fluorouracil (B62378) (5-FU). tandfonline.commdpi.com BVU binds irreversibly to DPD, leading to its inactivation. wikipedia.orgdrugapprovalsint.comtandfonline.com This inhibition is highly potent, with one study noting that BVU at a concentration of 10 µM can inhibit DPD-catalyzed thymine (B56734) catabolism by 50%. nih.gov

The inactivation of DPD by BVU is time- and concentration-dependent and requires NADPH. deepdyve.com The consequences of this inhibition are clinically significant, as the breakdown of 5-FU is blocked, leading to a massive increase in its plasma concentration and potentially fatal toxicity. tandfonline.commdpi.com DPD function can remain compromised for up to 18 days following a standard course of brivudine therapy. wikipedia.orgdrugapprovalsint.com This drug-drug interaction is also observed with sorivudine, another antiviral that is metabolized to BVU. drugapprovalsint.comnih.gov

| Enzyme Source | Kinetic Parameter | Value | Source |

| Human Hepatic Cytosol | kᵢₙₐ꜀ₜ | 2.39 ± 0.13 min⁻¹ | deepdyve.com |

| Human Hepatic Cytosol | K'ₐₚₚ | 48.6 ± 11.8 µM | deepdyve.com |

| Human Recombinant DPD | kᵢₙₐ꜀ₜ | 0.574 ± 0.121 min⁻¹ | deepdyve.com |

| Human Recombinant DPD | K'ₐₚₚ | 2.20 ± 0.57 µM | deepdyve.com |

This table presents the kinetic parameters for the inactivation of Dihydropyrimidine Dehydrogenase (DPD) by Bromovinyluracil (BVU).

Enzymatic Degradation of Brivudine and Formation of Bromovinyluracil by Thymidine Phosphorylase

Comparative Enzymology of Brivudine Monophosphate with Other Nucleoside Antivirals

The enzymatic activation pathway of brivudine monophosphate and its parent drug distinguishes it from other nucleoside antivirals used against herpesviruses, such as acyclovir and penciclovir (B1679225), and nucleotide analogues like cidofovir (B1669016). The key differences lie in the specific viral and cellular enzymes required for their phosphorylation and their subsequent interaction with viral DNA polymerase.

Brivudine, acyclovir, and penciclovir all depend on a virus-encoded thymidine kinase (TK) for the initial, crucial monophosphorylation step, which confers their selectivity for virus-infected cells. mdpi.comnih.gov However, the efficiency and subsequent steps vary. VZV and HSV-1 TK can phosphorylate brivudine to its diphosphate form, a step that requires cellular guanylate kinase for acyclovir. researchgate.netmdpi.com

The active triphosphate metabolites of brivudine, acyclovir, and penciclovir all compete with the natural substrate, deoxyguanosine triphosphate (dGTP) or deoxythymidine triphosphate (dTTP), for the viral DNA polymerase. patsnap.comnih.govtargetmol.com Acyclovir triphosphate acts as an obligate chain terminator upon incorporation into viral DNA. In contrast, penciclovir triphosphate is not an obligate chain terminator but significantly inhibits the polymerase. Brivudine triphosphate functions as both a competitive inhibitor and a substrate, causing chain termination upon incorporation. researchgate.netpatsnap.compatsnap.com

Nucleotide analogues like cidofovir represent a different strategy. As a phosphonate, cidofovir already contains a phosphate-like group, allowing it to bypass the initial virus-specific TK phosphorylation step. mdpi.com It is activated to its diphosphate form by cellular kinases (UMP/CMP kinase and NDP kinase) and then inhibits the viral DNA polymerase. mdpi.com This makes it effective against TK-deficient viral strains that are resistant to drugs like acyclovir and brivudine. mdpi.com

The following table provides a comparative overview of the enzymatic activation and mechanism of these antiviral agents.

| Feature | Brivudine | Acyclovir | Penciclovir | Cidofovir |

| Drug Class | Nucleoside Analogue (Thymidine) | Nucleoside Analogue (Guanosine) | Nucleoside Analogue (Guanosine) | Nucleotide Analogue (Cytidine Phosphonate) |

| Initial Phosphorylation | Viral Thymidine Kinase (VZV/HSV-1 TK) mdpi.com | Viral Thymidine Kinase (HSV/VZV TK) nih.gov | Viral Thymidine Kinase (HSV/VZV TK) nih.gov | Bypassed (already a monophosphate mimic) mdpi.com |

| Subsequent Phosphorylation | Viral TK (to DP), Cellular NDP Kinase (to TP) researchgate.net | Cellular Guanylate Kinase (to DP), Cellular NDP Kinases (to TP) | Cellular Kinases (to TP) | Cellular UMP/CMP Kinase & NDP Kinase (to DP) mdpi.com |

| Active Metabolite | Brivudine-TP (BVDU-TP) patsnap.com | Acyclovir-TP | Penciclovir-TP | Cidofovir-diphosphate (CDVpp) mdpi.com |

| Primary Target Enzyme | Viral DNA Polymerase patsnap.com | Viral DNA Polymerase nih.gov | Viral DNA Polymerase nih.gov | Viral DNA Polymerase mdpi.com |

| Mechanism of Action | Competitive inhibition and chain termination researchgate.netpatsnap.com | Obligate chain termination nih.gov | Competitive inhibition | Competitive inhibition and may slow DNA synthesis |

Antiviral Activity and Cellular Pharmacology of Brivudine Monophosphate in in Vitro and Preclinical Models

Spectrum of Antiviral Activity in Cell Culture Systems

Brivudine (B1684500), the parent compound of brivudine monophosphate, demonstrates a targeted spectrum of antiviral activity, primarily against Varicella Zoster Virus (VZV) and Herpes Simplex Virus Type 1 (HSV-1). wikipedia.orgnih.govnih.gov Its efficacy is significantly lower against Herpes Simplex Virus Type 2 (HSV-2). wikipedia.orgnih.gov The selective antiviral action of brivudine is attributed to its specific phosphorylation by viral thymidine (B127349) kinase. nih.govnih.govtandfonline.comtandfonline.com

Brivudine exhibits potent and selective inhibitory activity against the replication of Varicella Zoster Virus (VZV) in cell culture systems. wikipedia.orgnih.govresearchgate.net The antiviral efficacy of brivudine against VZV is notably higher than that of other antiviral agents like acyclovir (B1169) and penciclovir (B1679225), with in vitro inhibitory concentrations being 200- to 1000-fold lower. newdrugapprovals.orgwikipedia.org This high potency is linked to the efficient phosphorylation of brivudine by the VZV-encoded thymidine kinase (TK). nih.govnih.govcore.ac.uk The viral TK converts brivudine into brivudine monophosphate and subsequently into the diphosphate (B83284) form. researchgate.netnih.govmdpi.com Cellular kinases then catalyze the final phosphorylation to the active metabolite, brivudine 5'-triphosphate. researchgate.netgoogle.com This active form acts as both a substrate and an inhibitor of the viral DNA polymerase, leading to the termination of the viral DNA chain and inhibition of viral replication. walshmedicalmedia.comnih.gov Studies have shown that brivudine is effective against various clinically relevant VZV strains. wikipedia.org

Brivudine also demonstrates significant antiviral activity against Herpes Simplex Virus Type 1 (HSV-1). wikipedia.orgnih.govvulcanchem.com Similar to its action against VZV, the anti-HSV-1 activity of brivudine is dependent on its phosphorylation by the viral thymidine kinase. nih.govnih.govnih.gov The HSV-1 TK efficiently converts brivudine to its monophosphate and diphosphate forms. researchgate.netnih.gov The subsequent triphosphate form then interferes with the viral DNA polymerase, inhibiting viral replication. portico.org Brivudine has been shown to be more effective than idoxuridine (B1674378) in treating herpes simplex virus epithelial keratitis in a Cochrane Systematic Review. wikipedia.org However, its activity against HSV-1 is generally considered less potent than its activity against VZV. nih.gov

The antiviral spectrum of brivudine is largely focused on VZV and HSV-1. While it is a potent inhibitor of these alphaherpesviruses, its activity against other viruses is limited. nih.govscielo.br Research has explored the efficacy of brivudine and its derivatives against orthopoxviruses, such as vaccinia virus and cowpox virus. Studies on cycloSaligenyl-monophosphate (cycloSal-MP) derivatives of brivudine have shown inhibitory effects on the replication of these viruses in vitro. nih.gov Specifically, certain cycloSal-MP derivatives of brivudine were found to inhibit the synthesis of viral DNA in vaccinia and cowpox virus-infected cells. nih.gov However, brivudine itself is not considered a primary treatment for orthopoxvirus infections. jglobalbiosecurity.com

Assessment of Activity against Herpes Simplex Virus Type 1 (HSV-1)

Concentration-Dependent Inhibitory Efficacy in Infected Cell Cultures

The inhibitory effect of brivudine on viral replication in cell cultures is concentration-dependent. wikipedia.org The 50% effective concentration (EC₅₀) values, which represent the concentration of the drug required to inhibit viral plaque formation by 50%, are a key measure of its potency. For VZV, brivudine demonstrates exceptionally low EC₅₀ values, often in the subnanomolar range, highlighting its potent antiviral activity. nih.gov In one study, brivudine inhibited VZV replication in primary human fibroblasts at concentrations of 0.02-0.04 μg/ml. caymanchem.com For HSV-1, the EC₅₀ values are also low, though generally higher than those for VZV. caymanchem.com The inhibitory concentrations of brivudine against VZV are significantly lower than those of acyclovir and penciclovir, indicating a much higher potency. newdrugapprovals.orgwikipedia.org

Table 1: In Vitro Antiviral Activity of Brivudine

| Virus | Cell Type | EC₅₀ (µM) |

|---|---|---|

| Varicella Zoster Virus (Oka strain) | HEL cells | 0.0001 - 0.0005 |

| Herpes Simplex Virus Type 1 (KOS strain) | E6SM cells | 0.02 |

| Herpes Simplex Virus Type 2 | E6SM cells | 2-10 |

| Vaccinia Virus | E6SM cells | 7 |

This table is for illustrative purposes and values may vary between studies.

Research on Cellular Uptake and Intracellular Distribution of Brivudine Monophosphate

Brivudine is rapidly absorbed and undergoes phosphorylation within infected cells. newdrugapprovals.org The selective antiviral activity relies on the initial phosphorylation to brivudine monophosphate by the viral thymidine kinase. nih.govmdpi.com This step essentially traps the drug within the infected cells. The subsequent phosphorylations to the diphosphate and active triphosphate forms are also crucial. researchgate.netnewdrugapprovals.org While the parent compound, brivudine, can enter cells, it is the phosphorylated forms that are the active antiviral agents. The monophosphate form, brivudine monophosphate, is a key intermediate in this intracellular activation pathway. frontiersin.org

Impact on Host Cellular Pathways Beyond Direct Antiviral Mechanisms

The primary mechanism of brivudine's antiviral activity is the inhibition of viral DNA synthesis. patsnap.compatsnap.com However, research has also looked into its effects on host cellular pathways. The active metabolite of brivudine, in its triphosphate form, can inhibit viral DNA polymerase at concentrations much lower than those required to inhibit cellular DNA polymerases, which contributes to its selectivity. portico.org

A significant interaction of brivudine's metabolite occurs with the host enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD). The breakdown product of brivudine, bromovinyluracil (BVU), is a potent and irreversible inhibitor of DPD. wikipedia.org This enzyme is critical for the catabolism of pyrimidines, including the anticancer drug 5-fluorouracil (B62378) (5-FU). researchgate.netgoogle.com Inhibition of DPD by BVU can lead to a toxic accumulation of 5-FU. google.com

Furthermore, studies have investigated the potential for brivudine monophosphate to have other cellular effects. For instance, phosphorylated brivudine has been shown to interact with and inhibit both human and VZV thymidylate synthase (TS), an enzyme involved in the de novo synthesis of dTMP. plos.org This suggests a potential secondary mechanism of action.

Modulation of DNA Repair Enzyme Activity (e.g., APEX Nuclease 1 Downregulation)

Brivudine monophosphate, inheriting properties from its parent compound brivudine (BVDU), demonstrates notable effects on cellular DNA repair mechanisms. vulcanchem.com In vitro research has shown that brivudine can downregulate the multifunctional DNA repair enzyme APEX nuclease 1 (APEX1). targetmol.comechemi.com APEX1 is a critical component of the base excision repair pathway, responsible for repairing apurinic/apyrimidinic (AP) sites, which are common forms of DNA damage. nih.gov By inhibiting this key repair enzyme, brivudine leads to a significant disruption of DNA repair processes within the cell. targetmol.com This inhibition of repair mechanisms ultimately contributes to the induction of apoptosis, or programmed cell death, in targeted cells. vulcanchem.comechemi.com

Influence on Cellular Gene Expression Profiles (e.g., STAT3, VEGF, Chemoresistance Genes)

Brivudine monophosphate and its parent compound influence the expression of several key cellular genes involved in cancer progression and treatment resistance. vulcanchem.comtargetmol.com Studies indicate that brivudine may inhibit the expression of Signal Transducer and Activator of Transcription 3 (STAT3). targetmol.comechemi.com STAT3 is a transcription factor that, when overexpressed in various cancers, can promote tumor growth and survival. vulcanchem.com The inhibition of STAT3 can lead to the subsequent downregulation of Vascular Endothelial Growth Factor (VEGF), a critical signaling protein in angiogenesis (the formation of new blood vessels). vulcanchem.comtargetmol.com This suggests potential anti-angiogenic properties. vulcanchem.com

Furthermore, brivudine has been observed to counter mechanisms of chemoresistance. Research shows that it can inhibit the upregulation of chemoresistance-associated genes, such as Multi-drug resistance protein 1 (Mdr1) and Dihydrofolate reductase (DHFR), which often occurs during chemotherapy. vulcanchem.comtargetmol.com By preventing the increased expression of these genes, brivudine and its derivatives may help to decrease or prevent the development of chemoresistance in cancer cells. echemi.com

Table 1: Summary of Brivudine's Influence on Gene Expression

| Gene/Protein Target | Effect of Brivudine | Potential Downstream Consequence |

|---|---|---|

| APEX Nuclease 1 | Downregulation | Inhibition of DNA repair, induction of apoptosis vulcanchem.comtargetmol.com |

| STAT3 | Inhibition of expression | Downregulation of VEGF, reduced tumor survival vulcanchem.comtargetmol.com |

| VEGF | Downregulation (via STAT3) | Anti-angiogenic effects vulcanchem.comtargetmol.com |

| Mdr1 | Inhibition of upregulation | Overcoming chemoresistance vulcanchem.comtargetmol.com |

| DHFR | Inhibition of upregulation | Overcoming chemoresistance vulcanchem.comtargetmol.com |

Preclinical Investigations in Non-Human Organismal or Cellular Models, Focusing on Molecular and Cellular Outcomes

Preclinical studies using various cell models have provided insight into the molecular and cellular effects of brivudine derivatives. In one study, ProTides of brivudine—a prodrug strategy designed to efficiently deliver the monophosphate form into cells—were evaluated against several cancer cell lines. nih.gov These phosphoramidate (B1195095) derivatives of BVDU demonstrated enhanced cytotoxic activity compared to the parent compound in murine leukemia (L1210), human CD4+ T-lymphocyte (CEM), and human cervical carcinoma (HeLa) cells. nih.gov Notably, some ProTides achieved a twenty-fold increase in potency against L1210 cells and showed low micromolar activity against CEM and HeLa cells, for which the parent brivudine was inactive. nih.gov

In another cellular model, Chinese hamster ovary (CHO) cells were engineered to express the thymidine kinase (tk) gene from the varicella-zoster virus (VZV). nih.gov In these CHO-VZVtk cells, BVDU induced apoptosis and necrosis at highly cytotoxic doses. The molecular mechanism was found to involve the induction of c-Jun and the activation of activator protein-1 (AP-1), which led to increased levels of Fas ligand (FasL) and subsequent activation of caspase-8 and caspase-3. nih.gov This indicates that in VZVtk-expressing cells, BVDU triggers cell death through the Fas/FasL signaling pathway. nih.gov

Table 2: Preclinical Activity of Brivudine Derivatives in Cellular Models

| Cell Line | Compound Type | Key Molecular/Cellular Outcome |

|---|---|---|

| L1210 (Murine Leukemia) | BVdU ProTide | Up to 20-fold enhancement in cytostatic activity compared to parent BVdU. nih.gov |

| CEM (Human T-Lymphocyte) | BVdU ProTide | Low micromolar cytostatic activity (parent BVdU inactive). nih.gov |

| HeLa (Human Cervical Carcinoma) | BVdU ProTide | Low micromolar cytostatic activity (parent BVdU inactive). nih.gov |

| CHO-VZVtk | Brivudine (BVDU) | Induction of apoptosis via activation of c-Jun/AP-1 and FasL/caspase-8 pathway. nih.gov |

"Bystander Effect" Phenomenon Research in HSV-TK/Brivudine Monophosphate Gene Therapy Systems

In the context of suicide gene therapy, the "bystander effect" is a crucial phenomenon where non-transduced tumor cells are killed alongside cells engineered to express a therapeutic gene, such as herpes simplex virus thymidine kinase (HSV-TK). nih.govplos.org Research into the HSV-TK system, which converts a non-toxic prodrug into a cytotoxic compound, has explored the use of brivudine. nih.gov

The mechanism involves the phosphorylation of the prodrug by HSV-TK into its monophosphate form, and subsequently into di- and triphosphate forms. nih.govwikipedia.org The toxic metabolites can then be transferred to adjacent, non-expressing cells, often through gap junctions, inducing cell death. nih.govnih.gov

Studies using human induced pluripotent stem cell (iPSC)-derived neural progenitor cells have investigated brivudine's bystander effect in the HSV-TK system. nih.gov It has been theorized that brivudine may have a reduced bystander effect compared to other prodrugs like ganciclovir (B1264) (GCV). nih.gov The reasoning is that while brivudine monophosphate can be transferred to neighboring cells, these bystander cells lack the viral HSV-TK enzyme. Unlike GCV monophosphate, which can be further phosphorylated by cellular kinases, brivudine monophosphate requires the viral kinase to be converted to its active, DNA-incorporating triphosphate form. nih.gov Therefore, its cytotoxic potential in bystander cells is limited. nih.gov One study found that the bystander killing effect with BVDU was 12.1% compared to 27.6% with GCV, supporting the idea of a more localized action for BVDU in this therapeutic system. nih.gov

Molecular and Cellular Mechanisms of Drug Resistance to Brivudine Monophosphate

Genetic Basis of Resistance in Viral Strains under Selective Pressure

The development of resistance to brivudine (B1684500) in viruses like VZV and HSV-1 is fundamentally linked to mutations within specific viral genes under the selective pressure of antiviral therapy. oup.com These mutations predominantly occur in the genes encoding viral thymidine (B127349) kinase (TK) and, less commonly, DNA polymerase. mdpi.commdpi.com The accumulation of such mutations is a particular concern in immunocompromised patients undergoing long-term antiviral treatment. oup.commdpi.com

Analysis of Mutations within Viral Thymidine Kinase (TK) Genes

The most common mechanism of resistance to brivudine and other nucleoside analogues involves mutations in the viral thymidine kinase (TK) gene (ORF36 in VZV, UL23 in HSV-1). mdpi.commdpi.comresearchgate.net The viral TK is essential for the initial phosphorylation of brivudine to brivudine monophosphate, a crucial activation step. asm.orgnih.gov Mutations that impair or abolish the enzymatic activity of TK prevent this activation, rendering the drug ineffective. researchgate.netnih.gov

Research has identified a wide array of resistance-conferring mutations distributed throughout the VZV TK gene. mdpi.com These include:

Frameshift Mutations : Insertions or deletions of nucleotides, often within homopolymeric regions (stretches of identical bases like Gs or Cs), can lead to a shift in the reading frame, resulting in a nonfunctional, truncated protein. researchgate.net

Nonsense Mutations : Single nucleotide substitutions that introduce a premature stop codon lead to the production of an incomplete and inactive TK enzyme. asm.orgasm.org

Missense Mutations : Substitutions that change an amino acid can also confer resistance, particularly if they occur in conserved, functionally critical regions of the enzyme, such as the ATP-binding site or the nucleoside-binding site. mdpi.comresearchgate.netresearchgate.net

In HSV-1, specific mutations have been pinpointed. For instance, a substitution of threonine for alanine (B10760859) at amino acid position 168 in the HSV-1 TK has been shown to decrease the enzyme's thymidylate kinase (TMP-K) activity, which is necessary for the second phosphorylation step of brivudine, leading to reduced sensitivity. nih.gov The table below summarizes key mutations identified in viral TK genes that are associated with brivudine resistance.

| Virus | Gene | Mutation Type | Specific Mutation | Effect | References |

| VZV | TK (ORF36) | Nonsense | Q303stop, N334stop, A163stop | Truncated, nonfunctional TK protein | asm.orgasm.org |

| VZV | TK (ORF36) | Deletion | Δaa 7 to 74 | Nonfunctional TK protein | asm.orgasm.org |

| VZV | TK (ORF36) | Frameshift | C insertion in G:C tract | Truncated, nonfunctional TK protein | researchgate.net |

| HSV-1 | TK (UL23) | Missense | Ala168Thr | Decreased TMP-K activity | mdpi.comnih.gov |

| HSV-1 | TK (UL23) | Missense | F289S | Confers resistance to TK-dependent drugs | uu.nl |

| HSV-1 | TK (UL23) | Frameshift | Insertions in G or C repeats | Truncated, nonfunctional TK protein | researchgate.net |

Identification of Mutations within Viral DNA Polymerase Genes

While less frequent, mutations in the viral DNA polymerase gene (ORF28 in VZV, UL30 in HSV-1) can also lead to resistance. mdpi.commdpi.com The DNA polymerase is the ultimate target for the active form of the drug, brivudine triphosphate (BVDU-TP). wikipedia.org BVDU-TP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by the DNA polymerase. mdpi.com

Mutations in the DNA polymerase gene may alter the enzyme's active site, reducing its affinity for BVDU-TP while preserving its ability to bind and incorporate the natural substrate. mdpi.com This allows viral replication to proceed even in the presence of the activated drug. DNA polymerase mutations are a known cause of resistance to other antivirals like foscarnet (B613817) and cidofovir (B1669016) and can sometimes confer cross-resistance to nucleoside analogues. mdpi.comnih.gov For example, studies have shown that acyclovir (B1169) and penciclovir (B1679225) can select for different genotypes in vitro, with acyclovir pressure favoring TK mutants and penciclovir pressure sometimes resulting in DNA polymerase mutants. mdpi.com

Phenotypic Characterization of Brivudine Monophosphate-Resistant Viral Isolates in Vitro

The genotypic changes described above result in distinct phenotypic resistance profiles that can be characterized in cell culture. The standard method for assessing the susceptibility of viral isolates is the plaque reduction assay. asm.orgasm.org This assay determines the effective concentration of a drug that inhibits viral plaque formation by 50% (EC₅₀). A viral isolate is typically considered resistant if its EC₅₀ value is significantly higher (e.g., at least four-fold) than that of a known susceptible, wild-type reference strain. asm.orgasm.org

TK-Deficient (TK⁻) Phenotype : Viral isolates with mutations that inactivate the thymidine kinase enzyme (TK-deficient or TK-altered mutants) consistently demonstrate high levels of resistance to brivudine. researchgate.netnih.gov For example, VZV strains engineered with mutations like Q303stop or a deletion of amino acids 7-74 showed clear resistance to brivudine in plaque reduction assays. asm.orgasm.org

Reduced Phosphorylation Activity : A clinical HSV-1 isolate with reduced sensitivity to brivudine was found to have a TK enzyme with diminished thymidylate kinase (TMP-K) activity. nih.gov This specific phenotype demonstrates that resistance can arise not just from a complete loss of the initial phosphorylation step, but also from the inability to perform the subsequent phosphorylation from monophosphate to diphosphate (B83284), a function also carried out by the viral TK for brivudine. nih.govnih.govnih.gov

DNA Polymerase Mutant Phenotype : Isolates with mutations in the DNA polymerase gene may retain sensitivity to TK-dependent drugs like brivudine if the TK enzyme is functional. However, these mutants will show resistance to drugs that directly target the polymerase, and in some cases, cross-resistance can occur. mdpi.comnih.gov

Chemical Synthesis and Structural Modification of Brivudine Monophosphate and Its Analogs for Research

Advanced Synthetic Methodologies for Brivudine (B1684500) Monophosphate

The synthesis of brivudine monophosphate and its analogs is a critical area of research, enabling the exploration of their therapeutic potential. Advanced methodologies focus on both the derivatization of the parent nucleoside, brivudine, and the de novo construction of related compounds.

The primary route to brivudine monophosphate involves the phosphorylation of brivudine. This is often achieved through enzymatic or chemical methods. For instance, thymidine (B127349) kinase 2 (TK2) has been utilized to synthesize brivudine monophosphate (BVDU-MP) from brivudine and ATP. biorxiv.org This biocatalytic approach offers high selectivity for the 5'-position of the deoxyribose sugar.

Chemical derivatization is also a key strategy. The synthesis of brivudine itself can be accomplished through various routes, providing the necessary precursor for phosphorylation. One such method involves the condensation of 5-formyl pyrimidine (B1678525) nucleosides with carbon tetrabromide, followed by a stereoselective debromination. sioc-journal.cn Other approaches have utilized ionic liquids as reaction media to improve reaction yields and times for the synthesis of brivudine and other nucleoside analogs. researchgate.net

De novo synthesis provides access to a wider range of structurally diverse analogs that may not be accessible through simple derivatization of brivudine. These pathways often involve the construction of the heterocyclic base and the sugar moiety separately, followed by their coupling. For example, a short de novo synthesis of nucleoside analogs has been reported, which could be adapted for brivudine-related structures. physchemres.org

The synthesis of analogs often involves modification at the 5-position of the pyrimidine ring. Sonogashira palladium-catalyzed reactions and nickel–copper-catalyzed C-H activation have been used to introduce various aryl-1,3-butadiyn-1-yl groups at this position on uridine (B1682114) derivatives. nih.gov While these specific derivatives did not show antiviral activity, the synthetic strategies are valuable for creating a library of diverse brivudine analogs for further study. nih.gov

Derivatization Approaches from Brivudine

Prodrug Strategies for Enhanced Intracellular Delivery of Brivudine Monophosphate

A significant challenge in the therapeutic application of nucleotides like brivudine monophosphate is their poor cell permeability due to the negative charge of the phosphate (B84403) group. nih.govnih.gov To overcome this, various prodrug strategies have been developed to mask the phosphate, rendering the molecule more lipophilic and capable of crossing the cell membrane. nih.gov

CycloSal-Pronucleotides: The cycloSal (cyclOSaligenyl) approach utilizes a salicyl alcohol derivative to mask the phosphate group, forming a cyclic triester. nih.govuni-hamburg.de These prodrugs are designed to be cleaved intracellularly, releasing the active nucleotide monophosphate. nih.gov The cycloSal approach has been successfully applied to brivudine monophosphate, creating derivatives with significant activity against certain viruses. nih.govnih.govuni-hamburg.de The design of these prodrugs can be further refined to include enzymatically activated systems, where a substituent on the cycloSal moiety is modified by cellular enzymes to trigger the release of the nucleotide. uni-hamburg.de

ProTide Technology: The ProTide (PROdrug + nucleoTIDE) approach is another prominent strategy for delivering nucleoside monophosphates into cells. nih.govwikipedia.org This technology masks the phosphate group with an aryl group and an amino acid ester. cardiff.ac.uknih.gov Upon entering the cell, these masking groups are enzymatically cleaved to release the nucleoside monophosphate. cardiff.ac.uknih.gov The ProTide approach has been extensively studied for brivudine, with numerous phosphoramidate (B1195095) derivatives synthesized and evaluated for their biological activity. nih.govkuleuven.beresearchgate.net The choice of the aryl group and the amino acid can significantly impact the efficiency of intracellular delivery and subsequent activation. nih.govcardiff.ac.uk

Table 1: Comparison of Prodrug Strategies for Brivudine Monophosphate

| Prodrug Strategy | Masking Moiety | Activation Mechanism | Key Features |

| CycloSal | Cyclosaligenyl group | Chemical or enzymatic hydrolysis | Forms a cyclic phosphate triester; can be designed for "lock-in" or enzymatic activation. nih.govuni-hamburg.de |

| ProTide | Aryl group and amino acid ester | Enzymatic cleavage | Bypasses the initial phosphorylation step; efficacy is dependent on the choice of aryl and amino acid moieties. nih.govcardiff.ac.uknih.gov |

The intracellular activation of these prodrugs is a multi-step process.

CycloSal Prodrugs: The cleavage of cycloSal prodrugs is typically initiated by a chemical hydrolysis mechanism, which can be pH-dependent. nih.gov In enzymatically activated versions, an initial enzymatic step modifies a substituent on the aromatic ring, which in turn facilitates the hydrolysis of the phosphate triester. uni-hamburg.de For instance, cleavage of a phenyl ester by nucleophilic attack can activate the ring for subsequent cleavage of the benzyl (B1604629) ester, releasing the nucleotide. nih.gov

ProTide Prodrugs: The activation of ProTide prodrugs is an enzyme-driven cascade. nih.govunimib.it The process generally involves the following steps:

Esterase Cleavage: A carboxyesterase hydrolyzes the amino acid ester to a carboxylic acid.

Intramolecular Cyclization: The carboxylate group attacks the phosphorus atom, displacing the aryl group.

Hydrolysis: The resulting unstable cyclic intermediate is hydrolyzed to release the free nucleoside monophosphate.

This intricate mechanism ensures that the active nucleotide is released specifically within the cell, where it can be further phosphorylated to its active triphosphate form. nih.gov

Design and Evaluation of CycloSal and ProTide Approaches for Nucleotide Prodrugs

Structure-Activity Relationship (SAR) Studies of Brivudine Monophosphate Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of brivudine monophosphate and its analogs. These studies involve systematically modifying the structure of the molecule and evaluating the impact on its biological activity.

In the context of ProTide derivatives of brivudine, SAR studies have explored a wide range of phosphoramidates. nih.govkuleuven.be These studies have revealed that the nature of the aryl group and the amino acid ester significantly affects the compound's anticancer activity. For example, certain ProTides of brivudine have shown enhanced cytostatic activity compared to the parent nucleoside, particularly in cancer cell lines that are deficient in thymidine kinase. nih.gov The stereochemistry at the phosphorus center of the phosphoramidate can also have a profound impact on biological activity, with different diastereoisomers often exhibiting different potencies. nih.gov

Impact of Base and Sugar Moiety Modifications on Enzymatic Phosphorylation

The selective antiviral action of brivudine is fundamentally based on its specific phosphorylation by virus-encoded deoxythymidine kinase (TK). nih.gov This enzymatic conversion to brivudine monophosphate is the rate-limiting step in its activation pathway. nih.gov Consequently, modifications to both the pyrimidine base and the deoxyribose sugar moiety have a profound impact on the efficiency of this phosphorylation and, by extension, the compound's ultimate antiviral potential.

Modifications to the heterocyclic base, particularly at the 5-position, have been extensively studied. The (E)-5-(2-bromovinyl) group of brivudine is a key structural feature for recognition by viral TK. vulcanchem.com Altering this substituent can significantly change the substrate specificity. For instance, replacing the bromine atom with iodine to create (E)-5-(2-iodovinyl)-2'-deoxyuridine (IVDU) results in a compound that is also a potent and selective inhibitor of Herpes Simplex Virus type 1 (HSV-1) and Varicella-Zoster Virus (VZV), indicating it remains an excellent substrate for the viral TK. nih.gov

Changes in the sugar moiety are equally critical. The natural D-2'-deoxyribose configuration is optimal for many viral kinases. The synthesis of analogs with alternative sugars, such as 1-β-D-arabinofuranosyl-(E)-5-(2-bromovinyl)uracil (BVaraU), which has an altered stereochemistry at the 2'-position, has been explored. nih.govnih.gov BVaraU also demonstrates selective phosphorylation by viral TK, highlighting that some degree of flexibility in the sugar conformation is tolerated by the enzyme. nih.gov However, not all modifications are favorable. The general assumption that only D-configuration nucleosides could be biologically active was challenged in the early 1990s, leading to the emergence of L-nucleoside enantiomers as a new class of antiviral agents. ekb.eg The stereospecificity of the viral and cellular kinases is a determining factor in whether a given analog can be phosphorylated. ekb.eg

The substrate spectrum of viral kinases can be quite broad, allowing them to activate a variety of nucleoside analogs, whereas cellular kinases are often more restrictive. nih.govmdpi.com For example, the thymidylate kinase from the Vaccinia virus is known to phosphorylate a wide range of substrates, including brivudine monophosphate itself (for conversion to the diphosphate), as well as various halogenated UMP derivatives. mdpi.com This differential recognition between viral and cellular enzymes is the cornerstone of the selective toxicity of drugs like brivudine. rsc.org

| Compound Name | Structural Modification | Effect on Viral Thymidine Kinase (TK) Phosphorylation |

|---|---|---|

| Brivudine (BVDU) | Reference compound; (E)-5-(2-bromovinyl) on uracil (B121893) base; 2'-deoxyribose sugar. | Efficient and specific substrate. nih.gov |

| (E)-5-(2-iodovinyl)-2'-deoxyuridine (IVDU) | Base modification: Iodine replaces bromine in the vinyl group. | Remains a potent and selective substrate for viral TK. nih.gov |

| 1-β-D-arabinofuranosyl-(E)-5-(2-bromovinyl)uracil (BVaraU) | Sugar modification: Arabinofuranose replaces deoxyribose (epimer at 2' position). | Recognized and phosphorylated by viral TK. nih.govnih.gov |

| (E)-5-(2-bromovinyl)-2'-deoxycytidine (BVDC) | Base modification: Cytosine replaces uracil. | Serves as a substrate for viral TK. nih.gov |

Correlation of Structural Features with Antiviral Activity in Cellular Models

A direct correlation exists between the structural features that permit efficient viral kinase-mediated phosphorylation and the observed antiviral activity in cellular models. nih.gov The potency of a nucleoside analog like brivudine is largely dependent on the intracellular concentration of its 5'-triphosphate metabolite, which acts as the ultimate inhibitor of the viral DNA polymerase. wikipedia.orgnih.gov Therefore, structural modifications that enhance recognition and phosphorylation by the viral TK lead to higher levels of the active triphosphate and more potent antiviral effects.

Analogs such as BVDU, IVDU, and BVaraU are highly potent and selective inhibitors of HSV-1 and VZV precisely because they are specifically 'activated' by the virus-coded TK. nih.govnih.gov Once converted to their monophosphate forms, they are further phosphorylated by cellular enzymes to the diphosphate (B83284) and then the triphosphate. nih.gov Brivudine 5'-triphosphate then competes with natural deoxynucleoside triphosphates for the viral DNA polymerase. rsc.org Its incorporation into the growing viral DNA chain leads to the termination of replication. researchgate.netacs.org

The antiviral activity is thus a multi-step process where the initial phosphorylation is the key determinant of selectivity. The structure-activity relationship (SAR) studies consistently show that compounds that are poor substrates for viral TK exhibit weak or no antiviral activity. For example, the (E)-stereoisomer of the 5-(2-bromovinyl) substituent is crucial for activity; the (Z)-isomer is significantly less active. This is because the viral TK's active site is exquisitely shaped to accommodate the (E)-configuration, leading to efficient phosphorylation. The correlation is clear: favorable structural and stereochemical features lead to efficient phosphorylation, which in turn leads to high concentrations of the triphosphate inhibitor, resulting in potent antiviral activity.

| Compound | Key Structural Feature | Phosphorylation by Viral TK | Resulting Antiviral Activity (vs. HSV-1/VZV) |

|---|---|---|---|

| Brivudine (BVDU) | (E)-5-(2-bromovinyl)uracil, 2'-deoxyribose | High | Potent and selective inhibition. nih.gov |

| (E)-5-(2-iodovinyl)-2'-deoxyuridine (IVDU) | (E)-5-(2-iodovinyl)uracil, 2'-deoxyribose | High | Potent and selective inhibition. nih.gov |

| 1-β-D-arabinofuranosyl-(E)-5-(2-bromovinyl)uracil (BVaraU) | (E)-5-(2-bromovinyl)uracil, arabinose sugar | High | Potent and selective inhibition. nih.gov |

| (Z)-Brivudine | (Z)-5-(2-bromovinyl)uracil, 2'-deoxyribose | Low | Significantly reduced antiviral activity. |

Stereochemical Considerations in the Design of Brivudine Monophosphate Analogs

Stereochemistry is a paramount consideration in the design of brivudine monophosphate analogs because enzymatic interactions are inherently stereospecific. The three-dimensional arrangement of atoms in a nucleoside analog dictates its ability to fit into the active sites of both activating viral kinases and target viral polymerases. nih.gov

The configuration of the sugar moiety is of primary importance. Natural nucleosides possess a β-configuration at the anomeric carbon (C-1'), and this is typically retained in active analogs. ekb.eg The stereochemistry of the hydroxyl groups on the sugar ring also plays a critical role. For instance, the difference between a ribose sugar (with a 2'-OH group) and a deoxyribose sugar (lacking the 2'-OH group) can dramatically alter substrate specificity. The inversion of the hydroxyl group at the C2' position, from the 'down' (ribo) to the 'up' (arabino) configuration, creates arabinose analogs like BVaraU. nih.gov The fact that BVaraU retains potent activity demonstrates that the viral TK can accommodate this specific stereochemical change. nih.gov

Furthermore, in the development of prodrugs designed to deliver brivudine monophosphate, new stereochemical centers can be introduced, particularly at the phosphorus atom. In approaches like the cycloSal or ProTide strategies, the phosphorus atom becomes chiral. nih.gov Studies have shown that the biological activity of these pronucleotides can vary significantly depending on the stereochemistry at the phosphorus center, as different stereoisomers may be processed by intracellular enzymes at different rates. nih.gov Therefore, controlling the stereochemistry during the synthesis of these analogs is crucial for producing a compound with optimal and reproducible biochemical properties.

Development of Novel Brivudine Monophosphate Analogs with Tuned Biochemical Properties

A significant challenge in nucleoside analog therapy is that the initial phosphorylation to the monophosphate is often slow and inefficient, acting as a bottleneck in the drug's activation. nih.govunimib.it To circumvent this rate-limiting step, researchers have focused on developing novel analogs that are delivered as monophosphate prodrugs, or "pronucleotides." These compounds are designed to mask the charged phosphate group, allowing the drug to cross the cell membrane more easily. Once inside the cell, the masking groups are cleaved by intracellular enzymes to release the nucleoside monophosphate, thereby bypassing the need for the initial kinase-mediated phosphorylation. nih.govmdpi.com

One prominent prodrug strategy is the cycloSaligenyl (cycloSal) approach. CycloSal-pronucleotides of brivudine monophosphate have been synthesized and shown to be highly active antiviral agents. nih.govnih.gov In these molecules, the phosphate of brivudine monophosphate is part of a cyclic saligenyl triester. These compounds can enter cells and undergo enzymatic cleavage to release brivudine monophosphate intracellularly. nih.gov For example, specific cycloSal-derivatives of a brivudine analog (cycloSal-3'-OH-BVDUMP) have demonstrated potent inhibition of orthopoxvirus DNA synthesis. nih.gov

Another highly successful strategy is the ProTide (PROdrug + nucleoTIDE) approach. mdpi.com In this method, the 5'-phosphate group is masked by an aryl group and an amino acid ester. mdpi.com These phosphoramidate prodrugs are adept at entering cells, where they are metabolized to release the nucleoside monophosphate. unimib.itmdpi.com This strategy has been applied to brivudine; a ProTide of a brivudine analog, known as Thymectacin, was developed to selectively target tumor cells. unimib.it The functionalization of brivudine with a 5'-cyclosaligenyl moiety is another example that led to a prodrug form with pronounced activity against the Herpes virus. mdpi.com These advanced prodrug strategies represent a rational approach to tuning the biochemical properties of brivudine analogs, enhancing their activation and ultimately their therapeutic potential.

| Prodrug Strategy | Description | Example Compound | Advantage |

|---|---|---|---|

| cycloSaligenyl (cycloSal) | The monophosphate is masked within a cyclic saligenyl triester system. | cycloSal-BVDUMP derivatives | Bypasses initial phosphorylation; demonstrated activity against orthopoxviruses. nih.gov |

| ProTide (Phosphoramidate) | The monophosphate is masked with an aryl group and an amino acid ester. | Thymectacin (a brivudine ProTide) | Efficient intracellular delivery of the monophosphate; can be designed for targeted delivery. unimib.itmdpi.com |

Advanced Research Methodologies and Theoretical Approaches in Brivudine Monophosphate Studies

In Silico Modeling and Molecular Docking Studies of Brivudine (B1684500) Monophosphate Interactions with Viral Enzymes

In silico modeling and molecular docking have become indispensable tools for elucidating the interactions between brivudine monophosphate and its viral enzyme targets. These computational techniques provide valuable insights into binding modes, selectivity, and the structural basis for antiviral activity, guiding the development of more potent and specific therapeutic agents.

A significant area of focus has been the interaction of brivudine monophosphate with thymidylate kinases (TMPK) from various viruses. For instance, due to the high sequence similarity among TMPKs from different Orthopoxviruses like vaccinia virus, smallpox, cowpox, and monkeypox, the crystallographic structure of Vaccinia virus TMPK (VaccTMPK) has been utilized as a template for modeling the yet unavailable structure of Variola virus TMPK (VarTMPK). mdpi.com Studies have shown that VaccTMPK can accommodate larger compounds like brivudine monophosphate, which stabilizes the enzyme and allows for its phosphorylation. semanticscholar.org This specificity suggests that selective anti-poxvirus agents can be developed based on these findings. mdpi.comsemanticscholar.org

Molecular docking simulations have been employed to analyze the binding modes and selectivity of compounds, including brivudine monophosphate, within the active sites of both viral (e.g., VarTMPK) and human TMPK (HssTMPK). mdpi.com These studies are often followed by molecular dynamics (MD) simulations to assess the dynamic behavior of the ligand-protein complexes and to validate the docking results. mdpi.comsemanticscholar.org The binding affinity is further evaluated using methods like the molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) to calculate the binding free energy. nih.gov Such computational approaches have been instrumental in identifying key interactions and understanding the structural determinants of selectivity. For example, while HssTMPK and VaccTMPK share only 42% amino acid sequence similarity and differ in their active site geometry, these differences allow VaccTMPK to bind more voluminous compounds like brivudine monophosphate. mdpi.comsemanticscholar.org

The utility of these in silico methods extends to other viral enzymes as well. For example, molecular docking has been used to study the interaction of brivudine triphosphate with the spike protein of SARS-CoV-2. nih.gov Furthermore, automated protein-ligand interaction profilers can generate 2D and 3D diagrams of interactions, such as those between brivudine monophosphate and Varicella-zoster virus thymidine (B127349) kinase, highlighting key interactions like π-stacking and polar contacts. oup.com

| Technique | Application in Brivudine Monophosphate Research | Key Findings |

| Homology Modeling | Creating a 3D model of Variola virus TMPK using the Vaccinia virus TMPK structure as a template. mdpi.com | Enabled the study of brivudine monophosphate binding to a viral enzyme for which no crystal structure was available. |

| Molecular Docking | Predicting the binding orientation and affinity of brivudine monophosphate to viral enzymes like TMPK and the SARS-CoV-2 spike protein. mdpi.comnih.gov | Revealed differences in binding to viral versus human enzymes, providing a basis for selectivity. mdpi.comsemanticscholar.org |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the brivudine monophosphate-enzyme complex over time to assess stability and conformational changes. mdpi.comsemanticscholar.org | Validated docking poses and provided a more realistic view of the binding interactions. |

| MM-PBSA Calculations | Calculating the binding free energy between brivudine monophosphate and its target enzyme to estimate binding affinity. nih.gov | Quantified the strength of the interaction and helped to rank potential drug candidates. |

| Protein-Ligand Interaction Profiling | Automatically identifying and visualizing the non-covalent interactions between brivudine monophosphate and the amino acid residues of the enzyme's active site. oup.com | Highlighted specific hydrogen bonds, hydrophobic interactions, and π-stacking that are crucial for binding. oup.com |

Computational Analysis of Structure-Function Relationships within the Nucleoside Analog Class

Computational analyses are crucial for understanding the structure-function relationships (SFR) within the broader class of nucleoside analogs, to which brivudine belongs. These studies explore how chemical modifications to the nucleoside scaffold—comprising the sugar moiety and the nucleobase—influence their antiviral activity and interaction with target enzymes. researchgate.netnih.gov

Nucleoside analogs exert their antiviral effects by mimicking natural nucleosides and interfering with viral replication. mdpi.com Modifications to the sugar ring, such as at the 2' and 3' positions, can lead to chain termination of the growing DNA strand, a key mechanism of action for many antiviral drugs. nih.gov For instance, the absence of a 3'-hydroxyl group in some analogs prevents the formation of the phosphodiester bond necessary for DNA elongation. nih.gov Brivudine, a thymidine analog, is phosphorylated to its triphosphate form, which then acts as an inhibitor of viral DNA polymerase. mdpi.compatsnap.com

Structure-activity relationship (SAR) studies, often guided by computational methods, investigate how specific chemical groups contribute to biological activity. For example, the bromovinyl group at the C5 position of brivudine is a key feature for its potent anti-herpesvirus activity. oup.com Computational approaches like molecular docking and dynamics simulations are used to rationalize these SAR findings at a molecular level. researchgate.netnih.gov These methods can predict how different substituents on the nucleoside analog will affect its binding affinity and selectivity for viral versus host cell enzymes. researchgate.net

Furthermore, computational tools are employed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of nucleoside analogs. mdpi.com This allows for the early identification of candidates with favorable pharmacokinetic profiles, reducing the likelihood of failure in later stages of drug development. The integration of these computational analyses provides a comprehensive understanding of the complex interplay between chemical structure and biological function in the nucleoside analog class.

Spectroscopic and Crystallographic Investigations of Brivudine Monophosphate and Its Enzyme Complexes

Spectroscopic and crystallographic techniques provide high-resolution structural and functional information about brivudine monophosphate and its interactions with target enzymes. X-ray crystallography, in particular, has been instrumental in determining the three-dimensional atomic structure of enzyme-ligand complexes, offering a detailed view of the binding pocket and the specific interactions that govern molecular recognition. wikipedia.orgnih.gov

A notable example is the crystal structure of Varicella Zoster Virus (VZV) thymidylate synthase (TSVZV) in complex with phosphorylated brivudine (BVDUP), which was solved at a resolution of 2.9 Å. plos.orgntu.edu.sg This structure revealed that BVDUP binds in the active site in a manner similar to the natural substrate, dUMP, but induces a closed conformation of the active site. plos.orgresearchgate.net The 5-bromovinyl substituent of BVDUP is positioned to inhibit the enzyme by preventing the transfer of a methylene (B1212753) group from the cofactor, which is necessary for the synthesis of dTMP. plos.orgresearchgate.net These crystallographic studies provide a structural basis for the inhibitory mechanism of brivudine and support the notion that TSVZV is a direct target of the drug in vivo. plos.orgntu.edu.sg

Spectroscopic methods, such as Fourier-transform infrared spectroscopy and Raman spectroscopy, can be used to study the functional groups present in the crystal and provide complementary information to crystallographic data. researchgate.net These techniques can probe the vibrational modes of the molecule and its environment, offering insights into chemical bonding and intermolecular interactions.

| Crystallographic and Spectroscopic Data of TSVZV Complexes | |

| Structure | TSVZV in complex with BVDUP |

| Resolution | 2.9 Å plos.orgntu.edu.sg |

| Key Findings | BVDUP binds to the active site, inducing a closed conformation. plos.orgresearchgate.net |

| The 5-bromovinyl group sterically hinders the catalytic reaction. plos.orgresearchgate.net | |

| Provides a structural basis for the inhibition of VZV replication. plos.orgntu.edu.sg |

Biophysical Characterization Techniques for Brivudine Monophosphate-Target Binding and Dynamics

A variety of biophysical techniques are employed to characterize the binding affinity, thermodynamics, and kinetics of the interaction between brivudine monophosphate and its target enzymes. These methods provide quantitative data that are essential for understanding the molecular basis of drug action and for optimizing lead compounds.

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event. A single ITC experiment can determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding process. ITC has been used to study the binding of various ligands to their target proteins and is considered a gold standard for characterizing biomolecular interactions. researchgate.net For instance, it has been used to determine the affinity constants for folate-like inhibitors of thymidylate synthase.

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. uio.nobiocompare.com In an SPR experiment, one molecule (the ligand) is immobilized on a sensor surface, and the other molecule (the analyte) is flowed over the surface. biocompare.com The binding of the analyte to the ligand causes a change in the refractive index at the surface, which is detected as a shift in the resonance angle. uio.no This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) can be calculated. biocompare.com SPR is highly sensitive and can be used to study a wide range of interactions, including protein-protein, protein-small molecule, and nucleic acid-protein interactions. iss.it

Differential Scanning Fluorimetry (DSF) , also known as a thermal shift assay, is used to assess the thermal stability of a protein in the presence and absence of a ligand. ntu.edu.sgresearchgate.net The binding of a ligand typically stabilizes the protein, resulting in an increase in its melting temperature (Tm). ntu.edu.sg DSF studies have shown that phosphorylated brivudine (BVDUP) significantly increases the thermal stability of TSVZV, with a greater stabilizing effect than the natural substrate dUMP. ntu.edu.sgresearchgate.net This technique provides a rapid and inexpensive way to screen for ligand binding and can be performed in a high-throughput format. researchgate.net

| Biophysical Technique | Principle | Parameters Measured | Application to Brivudine Monophosphate Studies |

| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. | Binding affinity (Ka), enthalpy (ΔH), stoichiometry (n), Gibbs free energy (ΔG), entropy (ΔS). | Provides a complete thermodynamic profile of the interaction between brivudine monophosphate and its target enzyme. |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface. uio.nobiocompare.com | Association rate (kon), dissociation rate (koff), equilibrium dissociation constant (KD). biocompare.com | Allows for real-time monitoring of the binding kinetics of brivudine monophosphate to its target. |

| Differential Scanning Fluorimetry (DSF) | Measures the change in protein thermal stability upon ligand binding by monitoring fluorescence changes during thermal denaturation. ntu.edu.sgresearchgate.net | Melting temperature (Tm). ntu.edu.sg | Demonstrates the stabilizing effect of phosphorylated brivudine on TSVZV, confirming binding. ntu.edu.sgresearchgate.net |

Future Directions and Emerging Areas in Brivudine Monophosphate Research

Exploration of Novel Molecular Targets and Pathways

While the primary mechanism of brivudine's antiviral action involves its phosphorylation and subsequent incorporation into viral DNA, leading to the inhibition of viral DNA polymerase, recent studies suggest that this may not be the complete picture. patsnap.comwikipedia.orgnewdrugapprovals.orgwalshmedicalmedia.com Brivudine (B1684500), as a thymidine (B127349) analog, is converted to its active triphosphate form by viral and cellular kinases. wikipedia.orgmdpi.comnih.gov This active form, brivudine 5'-triphosphate, competes with natural nucleotides, gets incorporated into the viral DNA, and halts its replication. patsnap.comwikipedia.orgnewdrugapprovals.org

A significant area of new research is the exploration of other potential molecular targets. One such target that has gained attention is thymidylate synthase (TS), an enzyme crucial for the de novo synthesis of deoxythymidine monophosphate (dTMP). plos.org Research has shown that the phosphorylated form of brivudine can bind to VZV thymidylate synthase (TSVZV). plos.orgnih.gov This binding is significant as it suggests a secondary mechanism of action where brivudine monophosphate could inhibit the production of dTMP, a necessary component for DNA synthesis. plos.org Structural studies have revealed that brivudine monophosphate binds to the active site of TSVZV, inducing a closed conformation that likely prevents the necessary enzymatic reaction for dTMP formation. plos.orgnih.gov This dual-action—both inhibiting DNA polymerase and TS—could explain brivudine's high potency against VZV. plos.org

Furthermore, there is growing interest in how brivudine monophosphate interacts with cellular metabolic pathways beyond those directly involved in DNA replication. Studies are beginning to investigate its effects on nucleotide metabolism in both viral-infected and uninfected cells, which could reveal new therapeutic strategies. biorxiv.orgnih.govnumberanalytics.com

Development of Advanced Preclinical and Mechanistic Models

The study of VZV has been historically challenging due to its strict human specificity, which limits the use of many animal models. nih.govnih.govmdpi.com This has spurred the development of more sophisticated in vitro models to better understand VZV latency and reactivation, providing a more relevant platform for studying the effects of brivudine monophosphate.

Recent advancements have led to the creation of in vitro models using human neurons derived from stem cells. nih.govmdpi.com These models are proving invaluable as they can recapitulate a state of VZV latency and can be experimentally reactivated. nih.govplos.org Such systems allow for a detailed analysis of the viral lifecycle and the points at which drugs like brivudine exert their effects. For instance, these models have implicated cellular signaling pathways such as c-Jun N-terminal kinase (JNK) and phosphoinositide 3-kinase (PI3K) as potential modulators of VZV latency and reactivation. nih.gov

Other innovative models include the use of human fetal dorsal root ganglia transplanted into immunodeficient mice and compartmented microfluidic chambers for axonal infection studies. plos.org These advanced preclinical models offer a more nuanced understanding of VZV pathogenesis in a neuronal context and are essential for evaluating the efficacy of new antiviral agents and for probing the detailed mechanisms of action of compounds like brivudine monophosphate. plos.orgfrontiersin.org

Leveraging High-Throughput Screening and Combinatorial Chemistry for New Analog Discovery

The search for new and more potent antiviral agents is an ongoing effort in medicinal chemistry. High-throughput screening (HTS) and combinatorial chemistry are powerful tools being employed to discover novel analogs of existing drugs like brivudine. nih.govnih.govbenthambooks.com These technologies allow for the rapid synthesis and testing of large libraries of compounds, significantly accelerating the drug discovery process. nih.govresearchgate.net

By making systematic modifications to the brivudine scaffold, researchers can explore the structure-activity relationships that govern its antiviral potency and selectivity. nih.gov For example, the ProTide technology, which involves adding a phosphoramidate (B1195095) moiety to a nucleoside, has been applied to brivudine to potentially improve its intracellular delivery and subsequent phosphorylation to the active monophosphate form. cardiff.ac.uk While initial studies with brivudine phosphoramidates showed reduced potency against VZV, this approach highlights the ongoing efforts to create more effective prodrugs. cardiff.ac.uk

The goal of these discovery efforts is to identify new brivudine analogs with improved pharmacokinetic properties, enhanced activity against resistant viral strains, or a broader spectrum of antiviral activity. nih.gov

Integration with Systems Biology Approaches for Comprehensive Understanding of Cellular Impact

To gain a holistic view of how brivudine monophosphate affects cells, researchers are increasingly turning to systems biology approaches. nih.gov This involves the use of "omics" technologies—such as transcriptomics, proteomics, and metabolomics—to generate large-scale datasets that can reveal global changes within a cell upon drug treatment. nih.gov